

In-Depth Technical Guide to the Synthesis of R-6890

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Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711

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Abstract

This technical guide provides a detailed overview of the synthesis of the compound **R-6890**, also known as spirochlorphine. **R-6890** is a potent opioid analgesic and a member of the spiropiperidine family of compounds, exhibiting agonist activity at the nociceptin receptor (NOP) with significant affinity for the mu-opioid receptor.^[1] This document outlines a probable synthetic pathway, including the preparation of the key precursor, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, and its subsequent N-alkylation to yield the final product. Experimental protocols, based on analogous syntheses, are provided, along with a summary of the compound's key chemical and pharmacological properties.

Chemical and Pharmacological Profile

Table 1: Chemical and Physical Properties of **R-6890**

Property	Value	Reference(s)
IUPAC Name	8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one	[2][3]
Synonyms	Spirochlorphine	[1][3][4][5]
CAS Number	3222-88-6	[2][3][4]
Molecular Formula	C ₂₁ H ₂₄ ClN ₃ O	[2]
Molar Mass	369.89 g/mol	[1]
Appearance	Solid (presumed)	[4]
Solubility	Soluble in Acetone and DMSO	[4]

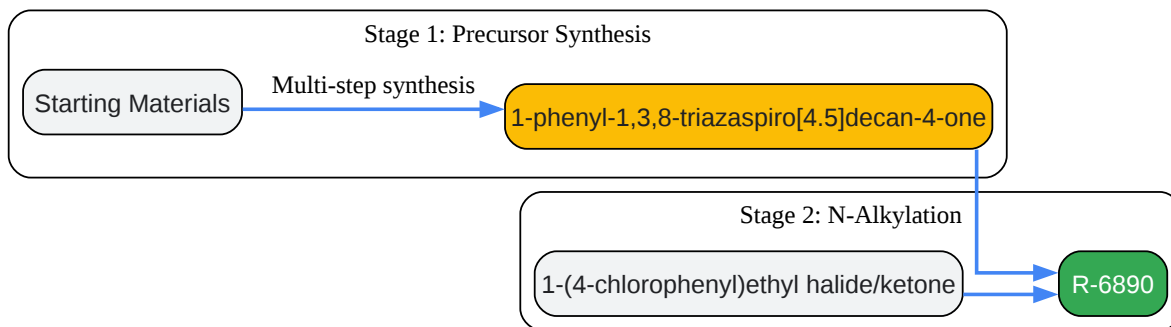
Table 2: Pharmacological Data of **R-6890**

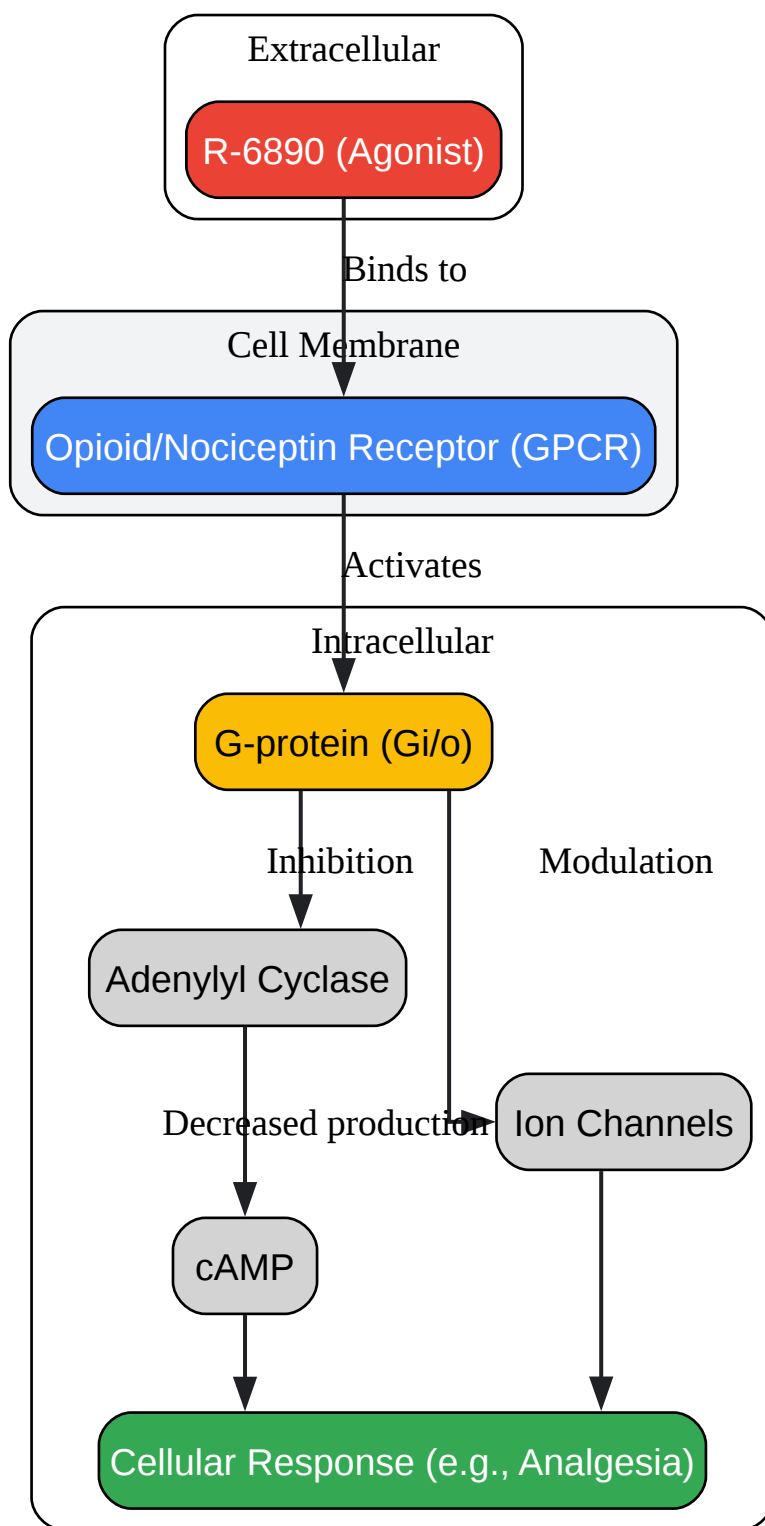
Target	Affinity (K _i , nM)	Reference(s)
Mu-opioid receptor	4	[1]
Delta-opioid receptor	75	[1]
Total opioid receptor population	10	[1]

Synthetic Pathway Overview

The synthesis of **R-6890** can be logically divided into two primary stages:

- Synthesis of the Precursor: Preparation of the core spiropiperidine structure, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
- N-Alkylation: Attachment of the 1-(4-chlorophenyl)ethyl side chain to the piperidine nitrogen of the precursor to yield **R-6890**.





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- To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of R-6890]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620711#synthesis-of-r-6890-compound]

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